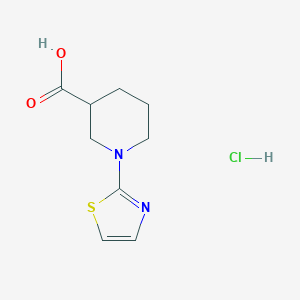

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride

Description

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at position 1 with a 1,3-thiazole moiety and at position 3 with a carboxylic acid group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Key structural attributes:

- Piperidine scaffold: A six-membered amine ring that can influence conformational flexibility and basicity.

- Carboxylic acid group: Enhances polarity and enables salt formation or hydrogen bonding with biological targets.

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9;/h3,5,7H,1-2,4,6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARBCZONPSHSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile attacking the electrophilic carbon of the piperidine ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro groups.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, leading to its potential use as an anti-inflammatory agent. The piperidine ring can interact with neurotransmitter receptors, affecting their signaling pathways and potentially providing therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle-Substituted Piperidine Carboxylic Acid Derivatives

1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride

- Structure : Benzothiazole replaces thiazole, adding a fused benzene ring ().

- Molecular Weight : 298.79 g/mol vs. ~248–265 g/mol for thiazole analogs.

- Benzothiazoles are associated with antimicrobial and antitumor activities ().

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride

1-(2-Furylmethyl)piperidine-3-carboxylic Acid Hydrochloride

Positional Isomers and Functional Group Variations

1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic Acid Hydrochloride

- Structure : Carboxylic acid at piperidine position 2 instead of 3 ().

- Molecular Weight : 248.73 g/mol.

- Impact : Altered spatial arrangement may affect binding to targets like enzymes or receptors. Position 3 carboxylic acids are more common in bioactive piperidines (e.g., enzyme inhibitors).

2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone Hydrochloride

- Structure: Ethanone linker and hydroxylated piperidine ().

- Impact : Hydroxyl group increases hydrophilicity, while the ketone may reduce metabolic stability compared to carboxylic acid derivatives.

Piperazine and Bulky Substituent Derivatives

1-(2-Thiazolyl)piperazine Hydrochloride

1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride

Physicochemical Comparison

*Estimated based on analogs.

Biological Activity

1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₉H₁₂N₂O₂S

- Molecular Weight : 212.27 g/mol

- CAS Number : 927803-56-3

- IUPAC Name : 1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid

Biological Activity Overview

The biological activity of 1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid has been investigated in various studies, revealing its potential as an anticancer agent and neuroprotective compound.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, the compound was tested against:

- L1210 (murine leukemia cells)

- CEM (human T-lymphocyte cells)

- HeLa (human cervix carcinoma)

In these studies, compounds containing thiazole moieties showed promising results with significant reductions in cell viability at specific concentrations (IC₅₀ values) .

The mechanisms underlying the anticancer activity of thiazole derivatives often involve:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways associated with cell proliferation and survival.

- Interaction with specific proteins such as Bcl-2, which is crucial for regulating apoptosis .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that 1-(1,3-thiazol-2-yl)piperidine derivatives may offer neuroprotective benefits. A study highlighted its effectiveness against reperfusion arrhythmias and its potential neuroprotective ability in models of ischemia .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Study on Antiproliferative Activity :

- Conducted on various cancer cell lines.

- Results indicated that modifications in the thiazole structure could enhance cytotoxicity.

- Neuroprotection Study :

Q & A

Q. What are the established synthetic routes for 1-(1,3-Thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride?

The synthesis typically involves coupling a thiazole derivative (e.g., 1,3-thiazol-2-amine) with a piperidine-3-carboxylic acid scaffold. A nucleophilic substitution or condensation reaction is often employed, using reagents like carbodiimides (e.g., EDC) to activate the carboxylic acid group for amide bond formation. Reaction conditions (e.g., dichloromethane solvent, room temperature, 16 hours) are critical for achieving high yields . Post-synthesis, the product is isolated as a hydrochloride salt via acidification and recrystallization .

Q. How is this compound characterized in academic research?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the thiazole and piperidine ring connectivity.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (theoretical: 298.79 g/mol) .

- X-ray Crystallography : Programs like SHELXL are used for structural elucidation, particularly to resolve stereochemistry or salt formation .

- HPLC/Purity Analysis : To ensure ≥95% purity, as required for biological assays .

Q. What are its primary applications in medicinal chemistry?

This compound serves as a building block for:

- Pharmacophore Development : The thiazole ring enhances binding to biological targets (e.g., enzymes, receptors) due to its aromatic and hydrogen-bonding properties.

- Prodrug Synthesis : The carboxylic acid group allows derivatization into esters or amides for improved bioavailability .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

Low yields often stem from inefficient activation of the carboxylic acid. Methodological optimizations include:

- Alternative Coupling Agents : Replace EDC with HATU or DMTMM for higher efficiency.

- Solvent Optimization : Use DMF or THF to improve reagent solubility.

- Temperature Control : Heating to 40–50°C may accelerate reaction kinetics without side-product formation .

- In-situ Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. Solutions include:

- Standardized Assay Protocols : Use validated methods (e.g., fixed pH, temperature) for IC50 determination.

- Batch Reproducibility Checks : Compare results across independently synthesized batches to rule out synthetic artifacts.

- Metabolite Screening : Assess if the compound undergoes unintended transformations in vitro .

Q. How is crystallographic data for this compound analyzed using SHELX software?

SHELX workflows involve:

- Data Integration : Process diffraction data with SHELXS for initial phase determination.

- Refinement : Use SHELXL for iterative model adjustment, focusing on hydrogen bonding between the thiazole nitrogen and hydrochloride counterion.

- Validation : Check for R-factor convergence (< 0.05) and plausible thermal displacement parameters .

Methodological and Safety Considerations

Q. What are the best practices for handling and storing this compound?

Q. How can researchers validate its stability under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.